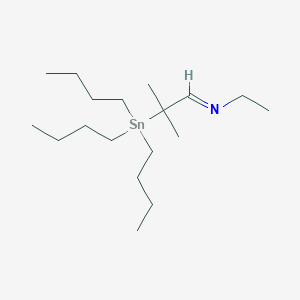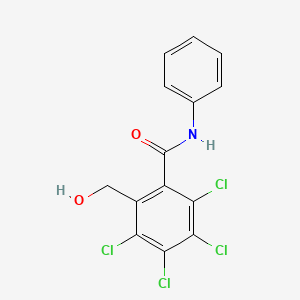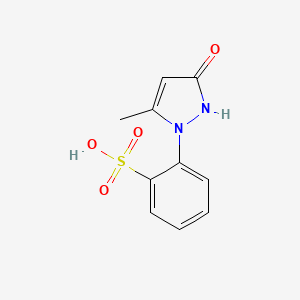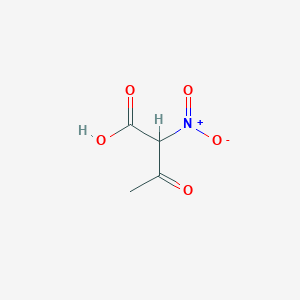
Ethyl 3-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enoate is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups, making it a sterically hindered amine. This compound is known for its stability and unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enoate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with ethyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic addition of the piperidine to the acrylate. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 3-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stable radicals and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a free radical scavenger.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of polymers and as an additive in various industrial processes to enhance stability and performance.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The sterically hindered piperidine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound’s ability to form stable radicals makes it useful in processes that involve radical-mediated reactions.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar steric hindrance but different functional groups.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable radical used in oxidation reactions and as a spin label in electron spin resonance spectroscopy.
N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base in organic synthesis.
Uniqueness
Ethyl 3-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enoate is unique due to its combination of a sterically hindered piperidine ring and an ester functional group. This combination imparts distinct chemical properties, making it valuable in specific applications where both stability and reactivity are required.
Properties
CAS No. |
61171-48-0 |
|---|---|
Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
ethyl 3-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enoate |
InChI |
InChI=1S/C14H25NO2/c1-6-17-12(16)8-7-11-9-13(2,3)15-14(4,5)10-11/h7-8,11,15H,6,9-10H2,1-5H3 |
InChI Key |
UJVJAWACXUVSFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1CC(NC(C1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene](/img/structure/B14577249.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine](/img/structure/B14577251.png)


![Pyridine, 4-[(3,4-dimethylphenyl)methyl]-2,5-dimethyl-](/img/structure/B14577261.png)
![6-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14577262.png)


![1-[2-(Acetyloxy)ethyl]-1-ethyl-2-methylpiperidin-1-ium](/img/structure/B14577276.png)





